6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine
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Overview
Description
6-ETHYNYL-2,3-DIHYDRO-1,4-BENZODIOXINE is an organic compound with the molecular formula C10H8O2 and a molecular weight of 160.16932 g/mol . This compound is part of the benzodioxine family, characterized by a benzene ring fused with a dioxine ring. The presence of an ethynyl group at the 6th position adds to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYNYL-2,3-DIHYDRO-1,4-BENZODIOXINE typically involves the use of ring-closing metathesis (RCM) reactions. One efficient method employs a nitro-Grela catalyst at ppm levels to achieve the desired ring closure . The reaction conditions are mild, often carried out at room temperature, and the process yields high enantioselectivity.
Industrial Production Methods
While specific industrial production methods for 6-ETHYNYL-2,3-DIHYDRO-1,4-BENZODIOXINE are not extensively documented, the general approach involves large-scale RCM reactions using robust catalysts. The scalability of this method makes it suitable for industrial applications, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-ETHYNYL-2,3-DIHYDRO-1,4-BENZODIOXINE undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The dioxine ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) facilitate electrophilic substitution.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
6-ETHYNYL-2,3-DIHYDRO-1,4-BENZODIOXINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-ETHYNYL-2,3-DIHYDRO-1,4-BENZODIOXINE involves its interaction with molecular targets, such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the dioxine ring can form hydrogen bonds with target molecules. These interactions modulate the activity of the target, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-DIHYDRO-1,4-BENZODIOXINE: Lacks the ethynyl group, resulting in different chemical properties.
6-METHYL-2,3-DIHYDRO-1,4-BENZODIOXINE: Contains a methyl group instead of an ethynyl group, affecting its reactivity.
6-ETHYNYL-4,4-DIMETHYL-2,3-DIHYDRO-1-BENZOTHIOPYRAN: Similar structure but with a sulfur atom replacing one oxygen atom.
Uniqueness
6-ETHYNYL-2,3-DIHYDRO-1,4-BENZODIOXINE is unique due to the presence of the ethynyl group, which imparts distinct reactivity and interaction capabilities. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H8O2 |
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Molecular Weight |
160.17 g/mol |
IUPAC Name |
6-ethynyl-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C10H8O2/c1-2-8-3-4-9-10(7-8)12-6-5-11-9/h1,3-4,7H,5-6H2 |
InChI Key |
HITCZQWRMRQZGQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(C=C1)OCCO2 |
Origin of Product |
United States |
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